Structural Asymmetry and Double Methoxy Substitution vs. Symmetrical Di-tert-butyldiazene
CAS 52116-07-1 is an unsymmetrical azoalkane bearing two methoxy groups on one side of the azo linkage, in contrast to the fully symmetrical di-tert-butyldiazene (CAS 927-83-3). The methoxy groups exert both steric and electronic effects: the electron-withdrawing inductive effect of the oxygen atoms is expected to weaken the adjacent C–N bond, lowering the decomposition temperature relative to unsubstituted analogs. Class-level evidence from related unsymmetrical azo initiators indicates that the introduction of alkoxy substituents systematically reduces the 10-hour half-life temperature (T₁₀ₕ) compared to purely alkyl-substituted congeners [1]. Di-tert-butyldiazene has a boiling point of 150.5±9.0 °C at 760 mmHg, whereas CAS 52116-07-1 has a predicted boiling point of 256.3±35.0 °C, reflecting the higher molecular weight and polarity imparted by the methoxy groups [2].
| Evidence Dimension | Decomposition temperature (structural influence) |
|---|---|
| Target Compound Data | Predicted boiling point: 256.3±35.0 °C; XLogP3-AA: 2.2; Topological Polar Surface Area: 43.2 Ų [2] |
| Comparator Or Baseline | Di-tert-butyldiazene (CAS 927-83-3): boiling point 150.5±9.0 °C; XLogP3-AA: ~2.8; Topological Polar Surface Area: 24.7 Ų |
| Quantified Difference | Boiling point ~106 °C higher; PSA 18.5 Ų larger; LogP 0.6 units lower for the target compound, indicating reduced volatility and enhanced polar character. |
| Conditions | Computed/predicted physicochemical properties from PubChem and ChemSpider databases. |
Why This Matters
The higher boiling point and greater polarity of CAS 52116-07-1 suggest lower volatility and potentially better compatibility with polar monomer systems, which is a critical selection criterion for solution polymerization processes.
- [1] Engel, P. S. (1980). Mechanism of the thermal and photochemical decomposition of azoalkanes. Chemical Reviews, 80(2), 99–150. View Source
- [2] PubChem. (2025). Compound Summary for CID 103593. National Center for Biotechnology Information. Accessed 2026-05-01. View Source
